molecular formula C19H13BrN2S B2997322 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile CAS No. 476668-84-5

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile

Cat. No.: B2997322
CAS No.: 476668-84-5
M. Wt: 381.29
InChI Key: VNFNGIYHCSZXDZ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted at position 4 with a 3-bromophenyl group and at position 2 with a p-tolyl (4-methylphenyl) moiety. The acrylonitrile group adopts a Z-configuration, critical for its stereoelectronic properties. Its design combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which may influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2S/c1-13-5-7-14(8-6-13)9-16(11-21)19-22-18(12-23-19)15-3-2-4-17(20)10-15/h2-10,12H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFNGIYHCSZXDZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acryloylation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and p-tolualdehyde in the presence of a base such as piperidine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with specific electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the bromophenyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 15)

  • Structure : Replaces the thiazole-3-bromophenyl group with a benzo[d]thiazole and substitutes p-tolyl with 3,4,5-trimethoxyphenyl.
  • Biological Activity : Exhibits potent anticancer activity (average GI₅₀ = 0.021–12.2 μM across 60 cancer cell lines), attributed to the electron-rich trimethoxy group enhancing DNA intercalation or tubulin binding .
  • Comparison : The 3-bromophenyl group in the target compound may improve halogen bonding with biological targets, while the trimethoxy group in Compound 15 increases hydrophilicity and π-stacking capability.

(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile

  • Structure: Features a 4-bromophenyl (para-bromo) thiazole substituent and an amino-linked butylphenyl group.
  • Properties: The para-bromo position may alter steric interactions compared to the meta-bromo in the target compound.

Positional Isomers and Substitution Effects

(Z)-3-(4-(Pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile (Isomer 1) vs. (Z)-3-(4-(Pyridin-2-yl)phenyl)-2-(p-tolyl)acrylonitrile (Isomer 2)

  • Structural Difference : Isomer 1 has a meta-methylphenyl (m-tolyl), while Isomer 2 has para-methylphenyl (p-tolyl).
  • Impact : X-ray diffraction studies reveal that para-substitution (as in the target compound) enhances molecular planarity and crystallinity, favoring solid-state fluorescence. Meta-substitution introduces torsional strain, reducing conjugation efficiency .

Heterocyclic Variations

(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

  • Structure : Replaces thiazole with benzo[b]thiophene.
  • Crystal Properties : The sulfur atom in thiophene increases polarizability, leading to distinct π-π stacking modes compared to thiazole-based compounds. This structural change reduces anticancer potency but improves photostability .

(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

  • Structure : Substitutes thiazole with indole.
  • Activity: The indole NH group enables hydrogen bonding, enhancing cytotoxicity against leukemia cells (GI₅₀ < 1 μM in some lines). The target compound lacks this H-bond donor, which may limit its binding to certain enzymes .

Functional Group Modifications

(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile

  • Structure : Introduces hydroxy and nitro groups on the phenyl ring.
  • Properties : The nitro group increases electron-withdrawing effects, while the hydroxy group enables solubility in polar solvents. This contrasts with the target compound’s bromine and methyl groups, which balance hydrophobicity and steric bulk .

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

  • Structure : Incorporates a benzo[d][1,3]dioxole moiety.

Comparative Data Tables

Table 2: Structural and Physical Properties

Compound Melting Point (°C) Solubility Key Feature Reference
Target Compound N/A Low (lipophilic) Meta-bromo, p-tolyl -
(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile N/A Moderate (polar) Nitro, hydroxy
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile N/A Low (crystalline) Dioxole, p-tolyl

Key Research Findings

  • Anticancer Potential: Thiazole-based acrylonitriles with electron-withdrawing groups (e.g., bromo, nitro) show enhanced cytotoxicity, likely due to improved target binding .
  • Solid-State Applications : Para-substituted derivatives (e.g., p-tolyl) exhibit superior crystallinity and fluorescence, making them candidates for organic electronics .
  • Steric vs. Electronic Effects : Meta-substituents (e.g., 3-bromophenyl) introduce steric hindrance but may optimize halogen bonding, whereas para-substituents favor planar molecular arrangements .

Biological Activity

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is a compound of significant interest due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is well-known for its pharmacological potential. The synthesis typically involves the reaction of substituted thiazoles with appropriate aryl compounds, leading to the formation of the desired acrylonitrile derivative. The structural formula can be represented as follows:

 Z 2 4 3 bromophenyl thiazol 2 yl 3 p tolyl acrylonitrile\text{ Z 2 4 3 bromophenyl thiazol 2 yl 3 p tolyl acrylonitrile}

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against various pathogens.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against several bacterial strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has demonstrated that thiazole derivatives possess anticancer properties. A study highlighted the mechanism of action involving the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Cytotoxicity Assays

The cytotoxic effects of this compound were assessed using various cancer cell lines. The results are presented in Table 2.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)12.5
A549 (lung cancer)20.0

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The proposed mechanism involves interaction with cellular targets such as DNA and tubulin, leading to apoptosis in cancer cells. Additionally, studies have indicated that thiazole derivatives can inhibit key enzymes involved in cancer progression, further enhancing their therapeutic potential.

Case Studies

  • Antimicrobial Resistance : A study on the resistance patterns of Staphylococcus aureus revealed that combining this compound with conventional antibiotics improved efficacy against resistant strains.
  • Combination Therapy in Cancer : Research indicated that this compound, when used in combination with other chemotherapeutics, showed synergistic effects, reducing tumor growth significantly in animal models.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiazole-acetonitrile derivatives and aromatic aldehydes. For example, 2-(benzothiazol-2-yl)acetonitrile reacts with substituted benzaldehydes (e.g., p-tolualdehyde) under basic conditions to form acrylonitrile derivatives. Palladium-catalyzed cyclization using CO surrogates (e.g., formic acid derivatives) has also been employed for analogous nitrile-containing heterocycles, achieving yields up to 89% .

Q. How can the Z-configuration of the acrylonitrile double bond be confirmed experimentally?

  • Methodological Answer : The Z-configuration is confirmed through X-ray crystallography (e.g., bond angles and torsional parameters) and NMR spectroscopy. For instance, 1H^1H NMR typically shows a singlet for the α-proton (CH=) at δ ~5.75–6.38 ppm, with coupling constants consistent with restricted rotation due to steric hindrance from the bulky substituents .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (RP-HPLC) are essential for confirming molecular weight and purity (>95%). Elemental analysis (e.g., C, H, N) validates stoichiometry, while IR spectroscopy identifies functional groups (e.g., CN stretch at ~2212 cm1^{-1}) .

Advanced Research Questions

Q. How can the anticancer activity of this compound be systematically evaluated?

  • Methodological Answer : Use the NCI-60 human tumor cell line screen to assess growth inhibition (GI50_{50}) and selectivity. For example, structurally similar (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed GI50_{50} values of 0.021–12.2 µM across 94% of tested cell lines. Follow-up studies should include apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential analysis .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like PPARβ/δ or acetylcholinesterase. Density functional theory (DFT) calculations can optimize geometries and map electrostatic potentials, while molecular dynamics simulations (100 ns) assess stability in biological environments .

Q. How can contradictory data in synthetic yields be resolved?

  • Methodological Answer : Optimize reaction parameters using design of experiments (DoE). For example, varying solvent polarity (DMF vs. ethanol), temperature (25–80°C), and catalyst loading (Pd(OAc)2_2 at 5–10 mol%) can identify critical factors. Kinetic studies (e.g., in situ FTIR) may reveal intermediate formation bottlenecks .

Q. What strategies validate the compound’s potential as a fluorescent chemosensor?

  • Methodological Answer : Conduct UV-vis and fluorescence titration in aqueous-organic media (e.g., ACN:H2_2O = 1:9). A turn-on response for cyanide anions (detection limit ~42.4 nM) can be quantified via Stern-Volmer plots. Time-resolved fluorescence assesses selectivity against competing anions (e.g., F^-, Cl^-) .

Q. How are stereochemical impurities minimized during synthesis?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control Z/E selectivity. Chiral HPLC (CHIRALPAK® columns) or circular dichroism (CD) spectroscopy can isolate and characterize enantiomers .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed methods for scalability and reproducibility .
  • Characterization : Combine crystallography and NMR to unambiguously assign stereochemistry .
  • Biological Assays : Use orthogonal assays (e.g., Western blot for target validation) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.